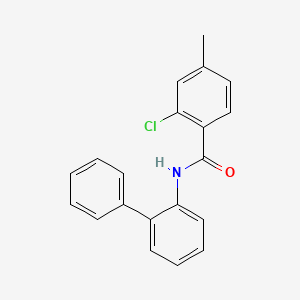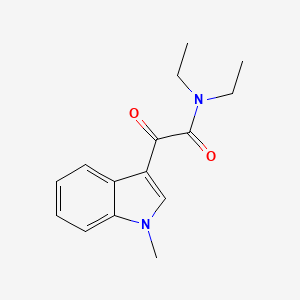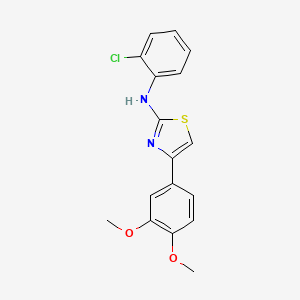![molecular formula C15H14O4 B5697207 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)
3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of benzoic acid and is a white crystalline powder that is soluble in water.
Mécanisme D'action
The mechanism of action of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid is not fully understood, but it is believed to act through several pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to neutralize ROS and protect cells from oxidative damage.
Biochemical and Physiological Effects:
3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways, the inhibition of ROS, and the induction of antioxidant enzymes. 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its ability to act as a crosslinking agent in the synthesis of polymers and other materials. Additionally, 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid's antimicrobial properties make it a potential candidate for use as a preservative in food and agricultural products. However, one of the limitations of using 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid, including further investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid as a preservative in food and agricultural products should be further explored. Finally, the synthesis of new materials and polymers using 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid as a crosslinking agent should be investigated.
Méthodes De Synthèse
The synthesis of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid can be achieved through several methods, including the reaction of 4-(chloromethyl)phenol with sodium hydroxide to form 4-(hydroxymethyl)phenol, which is then reacted with benzoic acid in the presence of a catalyst to yield 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid. Another method involves the reaction of 4-(hydroxymethyl)phenol with benzoic anhydride in the presence of a catalyst to produce 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid.
Applications De Recherche Scientifique
3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been studied for its potential use as a preservative in food and agricultural products due to its antimicrobial properties. Additionally, 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been used in the synthesis of polymers and other materials due to its ability to act as a crosslinking agent.
Propriétés
IUPAC Name |
3-[[4-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8,16H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIWJNITVVIFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Hydroxymethyl)phenoxy]methyl}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)

![5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)

![N'-[(4-morpholinylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5697157.png)

![3-[5-(4-methylphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5697167.png)
![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)




![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)